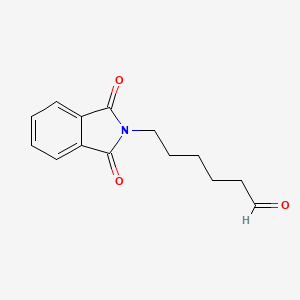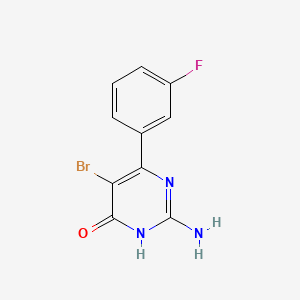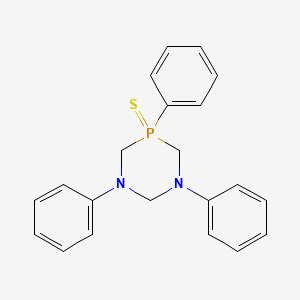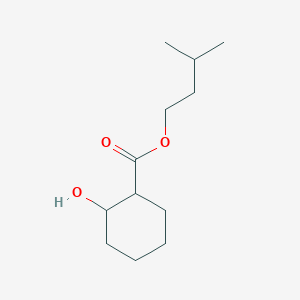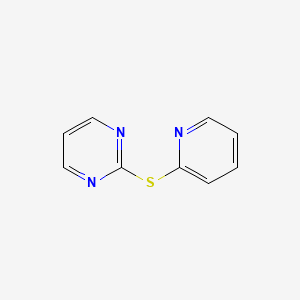
2-Pyridin-2-ylsulfanylpyrimidin
Übersicht
Beschreibung
2-Pyridin-2-ylsulfanylpyrimidine is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol .
Synthesis Analysis
The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities . Another study reported a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-ylsulfanylpyrimidine has been analyzed in several studies . For instance, a study on the spectroscopic details of pyrimidine‑2‑thiones heterocyclic compounds provided insights into their molecular and electronic behavior .Chemical Reactions Analysis
The chemical reactions involving 2-Pyridin-2-ylsulfanylpyrimidine have been studied . For example, a study reported the reaction of aldehydes/ketones with electron-deficient 1,3,5-triazines leading to functionalized pyrimidines as Diels-Alder/Retro-Diels-Alder reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridin-2-ylsulfanylpyrimidine include a density of 1.32g/cm3 and a boiling point of 395.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Derivate von 2-Pyridin-2-ylsulfanylpyrimidin wurden synthetisiert und auf ihre potenziellen Anti-Fibrose-Aktivitäten untersucht. Diese Verbindungen haben sich als vielversprechend erwiesen, um die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium zu hemmen, was auf ihr Potenzial als neuartige Anti-Fibrose-Medikamente hindeutet .
Aggregation-induzierte Emissionsverstärkung (AIEE)
Derivate von this compound, insbesondere Pyrrolo[1,2-a]pyrimidine, zeigten unerwartete zeitabhängige AIEE-Eigenschaften. Dieses Merkmal ist für die Entwicklung neuer optischer Materialien und Sensoren von Bedeutung .
Antibakterielle Eigenschaften
Pyrimidinderivate, einschließlich derer mit einem this compound-Rest, sind dafür bekannt, antibakterielle Aktivitäten zu besitzen. Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Wirkstoffe zur Behandlung verschiedener Infektionen .
Antivirene Anwendungen
Die Pyrimidin-Grundstruktur ist oft mit antiviralen Eigenschaften verbunden. Verbindungen, die this compound enthalten, könnten auf ihre Wirksamkeit gegen verschiedene Virusinfektionen untersucht werden und so zur Entwicklung antiviraler Medikamente beitragen .
Antitumor-Effekte
Pyrimidinderivate wurden als antitumorwirksam beschrieben. Die Forschung an this compound könnte neue Wege für die Krebsbehandlung aufdecken, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Tumorzellen abzielen .
Entzündungshemmende Mittel
Es wurde an der Entwicklung neuer Pyrimidin-basierter Inhibitoren von NF-κB und Zytokinen geforscht, um sie potenziell als entzündungshemmende Mittel einzusetzen. Dies deutet darauf hin, dass Derivate von this compound eine Rolle bei der Entwicklung neuer entzündungshemmender Medikamente spielen könnten .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .
Biochemical Pathways
Pyrimidine biosynthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . In mammalian cells, pyrimidines can be produced through de novo synthesis pathways taking amino acids as substrates or salvage pathways by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (hsc-t6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
A highly sensitive and selective al3+ sensor, pyrene-2-(pyridin-2-ylmethylsulfanyl)-ethylamine (pp), was found to exhibit a turn-on fluorescence enhancement as high as 74 fold . This probe binds reversibly with Al3+ in the presence of H2EDTA2−, both under intra- and extracellular conditions .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2-Pyridin-2-ylsulfanylpyrimidine and its derivatives could involve further exploration of their potential biological activities and applications . For instance, a study suggested that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-2-5-10-8(4-1)13-9-11-6-3-7-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSOZMCQINVWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996923 | |
| Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75464-86-7 | |
| Record name | NSC 311723 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075464867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000757012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-ylsulfanyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW4QR84ZPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride](/img/structure/B1660297.png)
![Acetic acid, [[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B1660299.png)
![1H-Pyrido[3,4-b]indol-1-one, 2-butyl-2,3,4,9-tetrahydro-](/img/structure/B1660302.png)
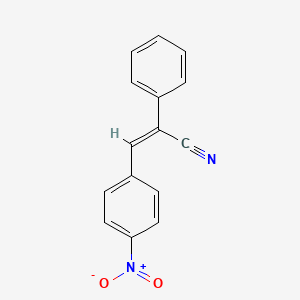
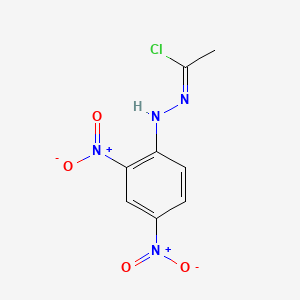
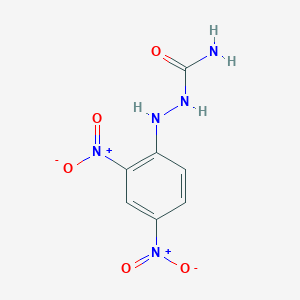

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1660307.png)
![2-[4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-n-phenylacetamide](/img/structure/B1660308.png)

